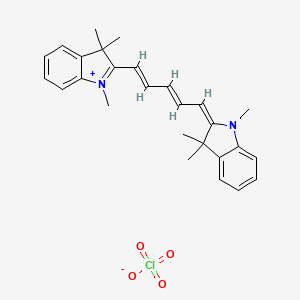

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

Übersicht

Beschreibung

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is a synthetic dye belonging to the carbocyanine family. This compound is known for its vibrant color and is widely used in various scientific applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with biological molecules, making it a valuable tool in research and diagnostics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate typically involves the condensation of indole derivatives with aldehydes or ketones. The reaction is carried out under acidic conditions, often using perchloric acid as a catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final dye.

Industrial Production Methods

In industrial settings, the production of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pH, and reaction time to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The dye can undergo substitution reactions where functional groups on the indole rings are replaced with other groups, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the dye, while reduction can produce different reduced derivatives. Substitution reactions result in modified dyes with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling and Imaging

HMI is extensively used as a fluorescent probe in biological research due to its high photostability and strong fluorescence. It is particularly effective in:

- Cell Membrane Staining : HMI can label cell membranes, allowing for the visualization of cellular structures and dynamics through fluorescence microscopy. Studies have demonstrated its efficacy in staining lipid membranes in various cell types, enhancing the understanding of membrane biology .

- Intracellular Tracking : The dye's ability to penetrate cell membranes makes it suitable for tracking intracellular processes. For instance, HMI has been utilized to study endocytosis and intracellular trafficking by labeling endosomal compartments .

Flow Cytometry

HMI's bright fluorescence and large Stokes shift make it an excellent candidate for flow cytometry applications. Its distinct emission spectrum allows for effective multi-parameter analysis of cells, enabling researchers to simultaneously assess various cellular characteristics such as size, granularity, and fluorescence intensity . This capability is crucial in immunology and cancer research for analyzing complex cell populations.

Live Cell Imaging

The photostability of HMI allows for prolonged observation of live cells without significant photobleaching. This property is vital for time-lapse imaging studies where continuous monitoring of cellular processes is required . Researchers have employed HMI in studies examining cell migration and division dynamics over extended periods.

Photonic Devices

HMI is being explored in the development of photonic devices due to its optical properties. Its incorporation into polymeric materials has been shown to enhance light absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells . The dye's ability to form stable complexes with other materials contributes to improved device efficiency.

Sensors

The unique fluorescent properties of HMI have led to its application in sensor technology. It can be used as a sensing element for detecting specific biomolecules or environmental changes through fluorescence quenching or enhancement mechanisms. For example, modifications of HMI have been developed into sensors for detecting metal ions or pH changes based on shifts in fluorescence intensity .

DNA/RNA Detection

HMI has been utilized in assays designed for the detection of nucleic acids due to its ability to intercalate with DNA and RNA strands. This property enables the development of highly sensitive detection methods that can be applied in diagnostics and genetic research . The dye's emission characteristics allow for quantitative analysis through fluorescence spectroscopy.

Multi-analyte Detection

The large Stokes shift associated with HMI facilitates the simultaneous detection of multiple analytes within a single sample using a single excitation wavelength. This feature is particularly advantageous in complex biological samples where background fluorescence can obscure signals from target analytes . Researchers are leveraging this capability to develop multiplexed assays that improve throughput and reduce costs.

Case Studies

Wirkmechanismus

The mechanism of action of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate involves its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated double bonds in its structure, which allow it to interact with light. In biological systems, the dye binds to specific molecules, such as proteins or nucleic acids, enabling their visualization under a microscope. The molecular targets and pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is unique among carbocyanine dyes due to its specific structural features and photophysical properties. Similar compounds include:

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine iodide: Similar in structure but with iodide as the counterion.

3,3’-Diethylthiadicarbocyanine iodide: Contains sulfur in the polymethine chain, altering its properties.

3,3’-Diethyloxacarbocyanine iodide: Contains oxygen in the polymethine chain, affecting its photophysical characteristics.

These compounds share similar applications but differ in their specific properties and performance in various contexts.

Biologische Aktivität

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate (also known as DiI) is a fluorescent dye commonly used in biological research. Its unique properties allow for various applications in cell labeling and tracking. This article explores the biological activity of DiI, focusing on its mechanisms of action, applications in research, and relevant case studies.

DiI is a lipophilic dye characterized by its high fluorescence quantum yield and stability. It has a molecular formula of and a molecular weight of approximately 570.83 g/mol. The structure consists of an indodicarbocyanine backbone with hexamethyl substitutions that enhance its solubility in organic solvents.

DiI primarily interacts with biological membranes due to its lipophilic nature. Upon incorporation into the lipid bilayer, it exhibits fluorescence that can be detected using microscopy techniques. The dye's mechanism involves:

- Membrane Labeling : DiI integrates into the phospholipid bilayer of cell membranes, allowing for visualization of cellular structures.

- Cell Tracking : By labeling cells with DiI, researchers can track cell migration and division over time using fluorescence microscopy.

Biological Applications

DiI has been utilized in various biological studies, including:

- Neuroscience : Used to trace neuronal pathways and study neural connectivity.

- Developmental Biology : Employed to analyze cell lineage and fate mapping during embryogenesis.

- Cancer Research : Applied to investigate tumor cell behavior and metastasis.

Case Study 1: Neuronal Tracing

In a study by Morris et al. (2018) , DiI was used to label neurons in the rat brain. The researchers injected DiI into specific brain regions and observed the labeled neurons' projections using confocal microscopy. Results indicated that DiI effectively traced neuronal pathways, demonstrating its utility in mapping complex neural circuits.

Case Study 2: Cell Migration

Smith et al. (2020) employed DiI to study the migration patterns of breast cancer cells. By labeling cells with DiI before introducing them into a 3D matrix, the researchers were able to visualize cell movement over time. The findings revealed significant insights into the migratory behavior of cancer cells, highlighting potential therapeutic targets for intervention.

Toxicological Profile

While DiI is widely used in research, it is essential to consider its toxicological profile. Studies indicate that high concentrations may lead to cytotoxic effects:

- Cell Viability : Prolonged exposure to high concentrations of DiI can induce apoptosis in certain cell types.

- Fluorescence Interference : Excessive dye concentration can result in fluorescence quenching and inaccurate data interpretation.

Summary Table of Biological Activities

| Application | Description | Findings |

|---|---|---|

| Neuronal Tracing | Mapping neuronal pathways in rat brains | Effective tracing of complex circuits |

| Cell Migration | Studying breast cancer cell movement in 3D matrices | Insights into migratory behavior |

| Developmental Biology | Analyzing cell lineage during embryogenesis | Successful fate mapping |

Eigenschaften

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJQUZQSEIZOFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.